2-(6-Amino-1H-indol-1-YL)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminoindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6,11H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPNZCWZEVCLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 6 Amino 1h Indol 1 Yl Acetamide
Strategies for Constructing the 6-Aminoindole Core
The initial and crucial stage in the synthesis is the formation of the 6-aminoindole scaffold. This can be approached by either building the indole (B1671886) ring system with the amino group precursor already in place or by forming the indole ring and amino group concurrently.
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In this context, 6-nitroindole serves as a readily available starting material. The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. nih.gov
Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or a primary or secondary amine via an intermediate imine. wikipedia.orgyoutube.comlibretexts.org This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or enamine, followed by reduction. youtube.comlibretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are capable of selectively reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com While typically applied to the synthesis of amines from aldehydes and ketones, the principles of reduction are central to converting the nitro group of 6-nitroindole to the desired amine. libretexts.org
Catalytic hydrogenation is a primary method for the reduction of nitroarenes. This can be achieved through two main pathways: direct hydrogenation using hydrogen gas or catalytic transfer hydrogenation.
Direct Hydrogenation: This involves treating the nitroindole with hydrogen gas in the presence of a metal catalyst. wku.edu Catalysts based on palladium, platinum, nickel, and rhodium are commonly employed. wku.eduresearchgate.net Palladium on carbon (Pd/C) is a particularly active and selective catalyst for this transformation. wku.edu The reaction conditions, such as temperature and pressure, can be adjusted to optimize the reaction rate and yield. wku.edu
Catalytic Transfer Hydrogenation: This approach avoids the need for pressurized hydrogen gas, using a hydrogen donor molecule instead. Hydrazine hydrate is a widely used hydrogen donor for the reduction of nitro compounds. acs.orgorganic-chemistry.org The reaction is facilitated by a catalyst, which can range from Raney nickel to precious metals like palladium on carbon (Pd/C). acs.orgorganic-chemistry.org This method is noted for its good yields and operational simplicity. acs.org The combination of hydrazine hydrate with catalysts such as zinc dust or iron-based systems also provides a low-cost and efficient alternative for reducing nitro compounds. rsc.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is particularly important when other reducible functional groups are present in the molecule. organic-chemistry.org
Table 1: Catalytic Systems for the Reduction of Aromatic Nitro Compounds
| Catalyst System | Hydrogen Source | Solvent | Key Features |
|---|---|---|---|
| Raney Nickel | Hydrazine Hydrate | Ethanol | Good yields for converting aromatic nitro compounds to amines. acs.org |
| Pd/C | Hydrazine Hydrate | Methanol | Highly efficient and selective; allows for controlled chemoselectivity. organic-chemistry.org |
| Zinc Dust | Hydrazine Hydrate | Methanol | Low-cost, rapid, and selective reduction at room temperature. |
| Iron(II) Phthalocyanine | Hydrazine Hydrate | H₂O—EtOH | Eco-friendly system with high chemo- and regioselectivity. |
| Pd/C or Pt/C | Hydrogen Gas (H₂) | Various | Standard industrial method; high activity and selectivity. wku.edugoogle.com |
An alternative to the reduction of pre-formed nitroindoles is the construction of the 6-aminoindole core through condensation reactions. ebsco.com This approach builds the heterocyclic ring system and incorporates the amino functionality simultaneously. A notable method involves the condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgresearchgate.net While this reaction can be performed catalyst-free to yield 6-hydroxyindoles, the use of a rhenium-based catalyst (Re₂O₇) can divert the reaction pathway to produce 6-aminoindoles. researchgate.net This process proceeds through the in-situ formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to furnish the indole core. acs.orgresearchgate.net This strategy offers a convergent route to the desired 6-aminoindole scaffold.
Reduction of Nitroindole Precursors
Formation of the N1-Acetamide Linkage
Once the 6-aminoindole core is synthesized, the final step is the introduction of the acetamide (B32628) group at the indole nitrogen (N1 position). This transformation is typically achieved through an N-alkylation reaction. chemrxiv.org The 6-aminoindole is treated with a suitable two-carbon electrophile bearing the amide functionality, such as 2-chloroacetamide or 2-bromoacetamide.
The reaction generally proceeds by deprotonating the indole nitrogen with a base to form a more nucleophilic indolide anion. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting anion then displaces the halide from the 2-haloacetamide in a nucleophilic substitution reaction to form the desired C-N bond, yielding 2-(6-Amino-1H-indol-1-YL)acetamide. This N-alkylation step is a common and effective method for functionalizing the indole nucleus at the N1 position. nih.govnih.gov
N-Acylation Reactions with Indole Nitrogen
A primary method for introducing the acetamide moiety onto the indole ring is through N-alkylation, a specific type of N-acylation, at the indole nitrogen. This reaction typically involves the deprotonation of the indole N-H followed by nucleophilic attack on an electrophilic acetamide precursor.
A common and effective strategy utilizes a protected or precursor form of the 6-amino group, most frequently a nitro group, to prevent unwanted side reactions. The synthesis often commences with 6-nitroindole. The indole nitrogen is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indolide anion then acts as a nucleophile, attacking an alkylating agent like 2-bromoacetamide or 2-chloroacetamide. This nucleophilic substitution reaction forms the N-C bond and yields the intermediate, 2-(6-nitro-1H-indol-1-yl)acetamide. The final step involves the reduction of the nitro group to the desired amine, typically achieved with reagents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite.
Table 1: Representative N-Alkylation Reaction Conditions
| Starting Material | Reagent | Base | Solvent | Product |
| 6-Nitroindole | 2-Bromoacetamide | NaH | DMF | 2-(6-Nitro-1H-indol-1-yl)acetamide |
| 6-Nitroindole | 2-Chloroacetamide | K₂CO₃ | Acetone | 2-(6-Nitro-1H-indol-1-yl)acetamide |
This approach is advantageous as it builds the core structure efficiently, with the sensitive amino group being introduced in the final step of the sequence.
Amidation Reactions utilizing 6-Aminoindole Intermediates
An alternative synthetic route involves forming the amide bond as a key step. This methodology would typically start with an intermediate that already contains the acetic acid group attached to the indole nitrogen, such as 2-(6-amino-1H-indol-1-yl)acetic acid or its nitro precursor, 2-(6-nitro-1H-indol-1-yl)acetic acid.
In this pathway, the carboxylic acid is activated and then reacted with an amine source, typically ammonia, to form the primary amide. A wide array of modern coupling reagents can be employed for this transformation. ucl.ac.ukorganic-chemistry.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by ammonia.
Commonly used amidation reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-hydroxybenzotriazole (HOBt) to prevent side reactions and racemization. ucl.ac.uk
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Uronium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
The reaction sequence would be:
N-Alkylation: 6-Nitroindole is reacted with an ester like ethyl bromoacetate to form ethyl 2-(6-nitro-1H-indol-1-yl)acetate.
Hydrolysis: The ester is hydrolyzed to the carboxylic acid, 2-(6-nitro-1H-indol-1-yl)acetic acid, using a base like sodium hydroxide followed by acidification.
Amidation: The resulting carboxylic acid is coupled with ammonia using a reagent like EDCI/HOBt to form 2-(6-nitro-1H-indol-1-yl)acetamide. nih.gov
Reduction: The nitro group is reduced to the amine to yield the final product.
This method offers flexibility but involves more steps compared to the direct alkylation with 2-haloacetamides.
Coupling Reactions for Acetamide Moiety Introduction
The introduction of the acetamide moiety can be broadly categorized as a coupling reaction. The most direct application of this concept is the N-alkylation described previously, where the indole nitrogen is coupled with a haloacetamide. nih.gov
More advanced coupling strategies have also been developed for N-acylation of indoles. For instance, dehydrogenative coupling reactions can form N-acylated indoles from indoles and alcohols, catalyzed by reagents like tetrapropylammonium perruthenate (TPAP). nih.gov In such a hypothetical scenario, 6-nitroindole could be coupled with ethanolamine, followed by oxidation to generate the acetamide side chain. However, for the specific synthesis of this compound, the nucleophilic substitution reaction with a haloacetamide remains the most straightforward and commonly employed coupling method.
This fundamental coupling reaction proceeds via an Sₙ2 mechanism, where the basicity of the indolide anion and the electrophilicity of the haloacetamide are key to the reaction's success.
Total Synthesis Approaches to this compound (or its Direct Analogues)
A total synthesis for this compound logically begins with a commercially available and appropriately substituted benzene (B151609) derivative, which is then elaborated to form the indole ring system before final functionalization. A plausible and efficient total synthesis route is outlined below, starting from 6-nitroindole, which can be prepared from m-nitroaniline. researchgate.net
Scheme 1: Plausible Total Synthesis of this compound
Step 1: N-Alkylation of 6-Nitroindole The synthesis commences with the N-alkylation of 6-nitroindole. The indole is treated with a base like sodium hydride (NaH) in an anhydrous solvent such as DMF to generate the nucleophilic indolide anion. Subsequent addition of 2-bromoacetamide results in the formation of 2-(6-nitro-1H-indol-1-yl)acetamide. nih.gov
Step 2: Reduction of the Nitro Group The final step is the selective reduction of the nitro group to the primary amine. This transformation is commonly achieved using metal-acid systems like tin(II) chloride in ethanol or hydrochloric acid, or through catalytic hydrogenation (H₂ over Pd/C). This step yields the target compound, this compound.
Table 2: Intermediates in the Total Synthesis
| Step | Intermediate Name | Structure |
| 1 | 6-Nitroindole | (Structure of 6-nitroindole) |
| 2 | 2-(6-Nitro-1H-indol-1-yl)acetamide | (Structure of the N-alkylated nitro-indole) |
| 3 | This compound | (Structure of the final product) |
This synthetic pathway is highly efficient as it uses a stable and readily available starting material and reserves the introduction of the reactive amino group for the final step, minimizing the need for protecting group strategies.
Purification and Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Compound
Purification and characterization are critical to confirm the identity and purity of the synthetic intermediates and the final product.
Purification: The primary method for purifying indole derivatives is column chromatography on silica gel. researchgate.net A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired compound from starting materials and byproducts. nih.gov After isolation, the final compound can be further purified by recrystallization or lyophilization. researchgate.net
Spectroscopic Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the proton environment. For this compound, characteristic signals would include singlets for the acetamide CH₂ and the C-6 NH₂ protons, distinct signals for the amide (CONH₂) protons, and a series of doublets and triplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the indole core. mdpi.com
¹³C NMR: Shows signals for all unique carbon atoms. Key signals would include those for the amide carbonyl carbon (approx. 170 ppm), the acetamide methylene (B1212753) carbon, and the carbons of the indole ring system (approx. 100-140 ppm). mdpi.com
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The observed molecular ion peak ([M+H]⁺) should match the calculated mass. acs.orgmdpi.com
Infrared (IR) Spectroscopy:
IR spectroscopy identifies functional groups present in the molecule. Key vibrational bands for the target compound would include N-H stretching frequencies for the primary amine (approx. 3300-3500 cm⁻¹) and the amide, a strong C=O stretching band for the amide carbonyl group (approx. 1650-1680 cm⁻¹), and C-H stretching for the aromatic ring. acs.org
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Value/Region |
| ¹H NMR | Aromatic Protons | 6.5 - 7.5 ppm |
| Acetamide CH₂ | ~4.8 - 5.0 ppm (singlet) | |
| Amine NH₂ | Broad singlet | |
| Amide CONH₂ | Two broad singlets | |
| ¹³C NMR | Amide C=O | ~170 ppm |
| Indole Carbons | 100 - 140 ppm | |
| Acetamide CH₂ | ~50 ppm | |
| IR (cm⁻¹) | N-H Stretch (Amine, Amide) | 3200 - 3500 cm⁻¹ |
| C=O Stretch (Amide) | ~1660 cm⁻¹ | |
| HRMS | [M+H]⁺ (C₁₀H₁₂N₃O) | Calculated: 204.0975; Found: ~204.097x |
In Vitro Biological Activities and Pharmacological Potential
Antimicrobial Research Pathways
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. nih.govznaturforsch.com Indole (B1671886) derivatives have been a focal point in this research due to their demonstrated efficacy against a variety of microbial pathogens. eurekaselect.comasm.org
Research into indole-based compounds has revealed significant antibacterial potential. While direct studies on 2-(6-Amino-1H-indol-1-YL)acetamide are limited, investigations into structurally related indole acetamide (B32628) derivatives provide insights into its possible efficacy. For instance, various acetamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on indole hydrazone derivatives, which combine the indole core with an azomethine group, have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA). znaturforsch.com One such study reported a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/ml for a derivative against a standard MRSA strain, which was more potent than the control drug, ampicillin. znaturforsch.com
Another novel chitosan (B1678972) derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan (AACS), which features an acetamide functional group, exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus with MIC values of 0.25 mg/mL. nih.gov The antibacterial mechanism was attributed to damage to the bacterial cell membrane. nih.gov The structure-activity relationship studies of various indole derivatives suggest that the presence and position of substituents on the indole ring are crucial for their antibacterial action. nih.govznaturforsch.com
Table 1: Antibacterial Activity of Structurally Related Indole Acetamide Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole Hydrazone Derivative (Compound 8) | MRSA (Standard) | 6.25 | znaturforsch.com |
| Indole Hydrazone Derivative (Compound 1) | MRSA (Standard) | 12.5 | znaturforsch.com |
| 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan | Escherichia coli | 250 | nih.gov |
| 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan | Staphylococcus aureus | 250 | nih.gov |
Note: This table presents data from compounds structurally related to this compound to indicate potential research pathways.
The antifungal potential of indole derivatives is also an active area of research. eurekaselect.comnih.govznaturforsch.com Studies have shown that certain indole derivatives exhibit a broad spectrum of antifungal activity. znaturforsch.com For example, some indole hydrazone derivatives showed moderate activity against Candida albicans, a common fungal pathogen, with MIC values of 3.125 μg/ml. znaturforsch.com The structure-activity relationship studies in this context have indicated that the aromaticity of the molecule and the presence of specific substituents can influence the antifungal potency. znaturforsch.com
Research on other indole derivatives has identified compounds with significant activity against various fungal species, including Candida albicans and Aspergillus niger. nih.govnih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of essential fungal enzymes, such as those in the amino acid biosynthesis pathway. nih.gov
Table 2: Antifungal Activity of Structurally Related Indole Derivatives
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole Hydrazone Derivative (Compound 1, 7, 15) | Candida albicans | 3.125 | znaturforsch.com |
| Indole-Triazole Derivative (Compound 3d) | Candida albicans | 3.125 | nih.gov |
Note: This table presents data from compounds structurally related to this compound to indicate potential research pathways.
Antiviral Research Pathways
The indole nucleus is a key component of several antiviral drugs, and ongoing research continues to explore new indole derivatives for antiviral applications. nih.gov
A significant research pathway for indole acetamide derivatives has been the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). A key target in this area is the Tat protein, which is essential for viral gene expression and replication. nih.govnih.gov The Tat protein binds to the trans-activation response (TAR) element in the nascent viral RNA, recruiting cellular factors to enhance transcriptional elongation. nih.gov
Studies on 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide moieties have identified potent inhibitors of Tat-mediated viral transcription. asm.orgresearchgate.net Although not the exact compound, these studies on structurally similar molecules are highly relevant. For example, two derivatives, designated as compounds 9 and 13, demonstrated potent inhibition of HIV-1 infectivity with half-maximal effective concentrations (EC₅₀) of 0.17 µM and 0.24 µM, respectively. asm.orgresearchgate.net These compounds were found to inhibit the viral production from cells persistently infected with HIV-1. asm.org The proposed mechanism involves targeting the Tat-regulated epigenetic modulation of the viral long-terminal repeat (LTR) promoter. asm.org
Table 3: Anti-HIV-1 Activity of Structurally Related Indole Acetamide Derivatives
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 9 (1,3,4-Oxadiazole-Indole-Acetamide) | 0.17 | 63.20 | 371.76 | researchgate.net |
EC₅₀: Half-maximal effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
The development of broad-spectrum antivirals is a critical goal to combat emerging and drug-resistant viral infections. nih.govmdpi.com Indole derivatives have shown promise in this area. mdpi.com Research on a series of indole-2-carboxylate (B1230498) derivatives revealed broad-spectrum antiviral activity against various RNA viruses. nih.gov For example, one compound from this series showed potent inhibitory activity against Influenza A with a half-maximal inhibitory concentration (IC₅₀) of 7.53 μmol/L, while another exhibited activity against Coxsackie B3 virus. nih.gov
Furthermore, derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been identified as dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Subsequent studies on related 2-((indol-3-yl)thio)-N-benzyl-acetamides found them to be potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), highlighting the potential for indole acetamides to act against a range of viruses. nih.gov
Table 4: Broad-Spectrum Antiviral Activity of Structurally Related Indole Derivatives
| Compound/Derivative Class | Virus | IC₅₀ / EC₅₀ (µM) | Reference |
|---|---|---|---|
| Indole-2-carboxylate (Compound 14f) | Influenza A | 7.53 | nih.gov |
| Indole-2-carboxylate (Compound 8f) | Coxsackie B3 | Not specified, SI=17.1 | nih.gov |
| 2-((indol-3-yl)thio)-N-benzyl-acetamide (Compound 6d5) | SARS-CoV-2 RdRp | 1.11 | nih.gov |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide (Compound 14'c) | RSV | Sub-micromolar | nih.gov |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; SI: Selectivity Index.
Anticancer Research Pathways
The indole scaffold is present in many anticancer agents, and research into new indole derivatives for cancer therapy is extensive. researchgate.netnih.gov The anticancer potential of this compound can be inferred from studies on related structures that target various cancer cell lines and mechanisms.
For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov One compound in this series, 7d, showed potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines with IC₅₀ values of 0.52, 0.34, and 0.86 μM, respectively. Its mechanism was found to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Another study on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives reported strong anti-tumor activity against several human cancer cell lines. nih.gov The most promising compound, 27, displayed IC₅₀ values in the nanomolar range against A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma) cell lines. nih.gov Additionally, derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide have been evaluated for their cytotoxic activity against cell lines such as MCF7 and A549. researchgate.net
Table 5: Anticancer Activity of Structurally Related Indole Acetamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa | 0.52 | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | MCF-7 | 0.34 | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HT-29 | 0.86 | nih.gov |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (Compound 27) | A549 | 0.022 | nih.gov |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (Compound 27) | H460 | 0.00023 | nih.gov |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (Compound 27) | HT-29 | 0.00065 | nih.gov |
IC₅₀: Half-maximal inhibitory concentration.
Cytotoxic Effects on Cancer Cell Lines
The cytotoxic potential of indole derivatives against various cancer cell lines is a significant area of investigation. While direct studies on this compound are part of ongoing research, the broader class of indole acetamides has demonstrated notable effects. For instance, fluorometric assays have been utilized for medium-throughput toxicity screening on cell lines such as human liver (HepG2) and human cervix (HeLa) cells. nih.gov These assays measure the formation of reactive oxygen species (ROS), glutathione (B108866) levels, and membrane stability to assess cellular toxicity. nih.gov Studies have shown that HepG2 cells can be slightly more sensitive to certain toxic compounds compared to other cell lines. nih.govnih.gov
The following table summarizes the general sensitivity of various cancer cell lines to cytotoxic agents, providing a context for the potential effects of this compound.
| Cell Line | Tissue of Origin | General Sensitivity to Cytotoxic Agents |
| HeLa | Cervical Cancer | Generally sensitive, particularly in calcein (B42510) uptake assays for membrane stability. nih.gov |
| MCF-7 | Breast Cancer | Commonly used to screen for anticancer agents, with varying sensitivity. |
| HepG2 | Liver Cancer | Shows slight to moderate sensitivity in assays for ROS and glutathione depletion. nih.govnih.gov |
| A549 | Lung Cancer | A standard model for lung cancer research with variable responses to cytotoxic compounds. |
| K562 | Chronic Myeloid Leukemia | Used in studies of cell proliferation and apoptosis induction. nih.gov |
Mechanisms of Antiproliferative Action
The antiproliferative effects of many anticancer agents are often mediated through the induction of apoptosis, DNA fragmentation, and cell cycle arrest. Research into various compounds has shed light on these mechanisms. For example, lead nitrate (B79036) has been shown to inhibit the growth of human leukemia (HL-60) cells by inducing DNA damage, arresting the cell cycle at the G0/G1 checkpoint, and triggering apoptosis. nih.gov This apoptotic process is often characterized by the activation of caspases and the fragmentation of DNA. nih.gov
Similarly, a novel enediyne derivative, THDA, was found to inhibit the proliferation of K562 cells in a time- and dose-dependent manner. nih.gov Its mechanism of action involves inducing G2/M phase arrest and apoptosis, which is associated with the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, prolonged cell cycle arrest in response to DNA damage can be maintained through the DNA damage signaling pathway and the spindle assembly checkpoint. elifesciences.org
Modulation of Key Molecular Targets
The anticancer activity of many compounds can be attributed to their ability to modulate specific molecular targets that are crucial for cancer cell survival and proliferation. These targets include proteins involved in cell structure, signaling pathways, and apoptosis regulation.
Tubulin Polymerization: While specific data on this compound's effect on tubulin is emerging, this is a known target for many anticancer agents.
EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Some novel oxadiazole derivatives have been designed to exhibit dual inhibitory activity against both selective COX-2 and EGFR.
p53-MDM2: The p53 tumor suppressor protein and its negative regulator, MDM2, are central to the control of cell cycle arrest and apoptosis. nih.gov Activation of p53 can lead to the upregulation of pro-apoptotic proteins. nih.gov The development of PROTACs (Proteolysis Targeting Chimeras) that target the MDM2-Bcl-xL interaction represents a novel strategy to degrade Bcl-xL and stabilize p53, thereby promoting apoptosis in cancer cells. nih.gov
Bcl-2 and Mcl-1: The Bcl-2 family of proteins, including the anti-apoptotic members Bcl-2 and Mcl-1, are critical regulators of apoptosis. nih.govnih.gov Inhibition of Bcl-2 is a promising therapeutic strategy. nih.gov Studies have shown that combining p53 activation with Bcl-2 inhibition can overcome resistance to apoptosis in acute myeloid leukemia (AML). nih.gov Mechanistically, p53 activation can lead to the degradation of Mcl-1, further sensitizing cells to apoptosis. nih.gov
Anti-inflammatory Research Pathways
Chronic inflammation is closely linked to the development of various diseases, including cancer. nih.gov The modulation of inflammatory pathways is therefore a key area of pharmacological research.
Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)
The transcription factor NF-κB and the enzyme cyclooxygenase-2 (COX-2) are central players in the inflammatory response. nih.govnih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov The expression of COX-2 is often upregulated in inflammatory conditions and in various cancers. nih.gov Research on ursolic acid derivatives has shown that they can exert anti-inflammatory effects by targeting iNOS, COX-2, and NF-κB pathways in LPS-induced inflammatory models. nih.gov
Selective Cyclooxygenase-2 (COX-2) Inhibition Investigations
Given the role of COX-2 in inflammation and disease, the development of selective COX-2 inhibitors has been a major focus of drug discovery. nih.govnih.gov These inhibitors aim to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Various heterocyclic scaffolds, including pyrazole, furanone, and isoxazole, have been incorporated into the design of selective COX-2 inhibitors. nih.gov The acetamide group has also been identified as a suitable moiety for designing prodrugs that target COX-2. galaxypub.co
Research has explored a range of acetamide derivatives for their COX-2 inhibitory potential. galaxypub.coarchivepp.com For instance, certain pyridazine (B1198779) derivatives have demonstrated potent and selective COX-2 inhibitory activity in the nanomolar range. cu.edu.eg The selectivity of these inhibitors is often attributed to the structural differences between the active sites of COX-1 and COX-2 enzymes. cu.edu.eg
Antioxidant Research Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases. nih.gov Consequently, the antioxidant properties of novel compounds are of significant interest.
A study on a series of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives revealed their potential as antioxidant agents. bohrium.comresearchgate.net The antioxidant activity of these compounds was evaluated using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) methods. bohrium.comresearchgate.net The results indicated that several of the synthesized compounds exhibited considerable antioxidant activity, with some showing remarkable activity even at low concentrations. bohrium.comresearchgate.net The presence of halogen substituents on the phenyl ring appeared to enhance the antioxidant capacity. bohrium.comresearchgate.net
Another study investigated indole-3-acetamide (B105759) derivatives and found them to possess both antihyperglycemic and antioxidant properties. nih.gov These findings underscore the potential of the indole acetamide scaffold in the development of new antioxidant agents. nih.govnih.gov
Radical Scavenging Activity (e.g., DPPH, ABTS assays)
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This is often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Research into a series of related indole-3-acetamide derivatives has demonstrated their capacity to neutralize these radicals.
In one study, a library of twenty-four indole-3-acetamide derivatives was synthesized and evaluated for their antioxidant properties. The compounds exhibited a range of scavenging activities against both DPPH and ABTS radicals. nih.gov The half-maximal inhibitory concentrations (IC50), which represent the concentration of the compound required to scavenge 50% of the free radicals, were determined for each derivative.
For the DPPH assay, the IC50 values of the indole-3-acetamide derivatives ranged from 0.81 ± 0.25 µM to 2.75 ± 0.03 µM. nih.gov In the ABTS assay, the same series of compounds showed IC50 values between 0.35 ± 0.1 µM and 2.19 ± 0.08 µM. nih.gov These findings suggest that the indole-acetamide scaffold possesses significant radical scavenging capabilities.
| Assay | Compound Class | IC50 Range (µM) |
| DPPH Radical Scavenging | Indole-3-acetamide Derivatives | 0.81 ± 0.25 to 2.75 ± 0.03 nih.gov |
| ABTS Radical Scavenging | Indole-3-acetamide Derivatives | 0.35 ± 0.1 to 2.19 ± 0.08 nih.gov |
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. While the radical scavenging activities of indole-acetamides have been explored, specific data on the FRAP activity of this compound is not extensively available in the current body of scientific literature. Further research is required to fully elucidate its potential in this area.
Neuropharmacological Research Pathways
The structural similarity of the indole nucleus to the neurotransmitter serotonin (B10506) has prompted investigations into the neuropharmacological effects of indole derivatives. Research in this area explores their interactions with neurotransmitter systems and their potential to modulate mood and cognitive functions.
Effects on Neurotransmitter Systems and Receptor Ligand Activity (e.g., Serotonin 5-HT1A and 5-HT2A Receptors)
The serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets for the development of drugs for neuropsychiatric disorders. While numerous indole-containing compounds have been studied for their affinity to these receptors, specific binding data for this compound on 5-HT1A and 5-HT2A receptors is limited in published research. The exploration of its receptor binding profile is a necessary step to understand its potential central nervous system effects.
Anxiolytic and Memory-Enhancing Potential
Given the role of the serotonergic system in anxiety and memory, there is a scientific basis to investigate the anxiolytic and memory-enhancing potential of novel indole derivatives. However, to date, there is a lack of specific preclinical studies on this compound that evaluate these potential effects. Future research, likely involving animal models of anxiety and cognitive function, would be instrumental in determining its therapeutic promise in these domains.
Antihyperglycemic Research Pathways
The inhibition of carbohydrate-hydrolyzing enzymes is a key strategy in the management of hyperglycemia. This has led to the exploration of various chemical compounds for their ability to inhibit enzymes such as α-amylase.
α-Amylase Enzyme Inhibitory Activity
α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. By inhibiting this enzyme, the rate of glucose absorption can be slowed, which is beneficial in managing postprandial hyperglycemia. A study on a series of indole-3-acetamide derivatives revealed their potential as α-amylase inhibitors.
The in vitro evaluation of these compounds demonstrated good to moderate inhibitory activity against the α-amylase enzyme. nih.gov The IC50 values for the twenty-four synthesized indole-3-acetamides ranged from 1.09 ± 0.11 µM to 2.84 ± 0.1 µM. nih.govacs.orgacs.org Notably, some of these derivatives showed inhibitory potential comparable to the standard drug, acarbose. acs.org
| Assay | Compound Class | IC50 Range (µM) | Standard (Acarbose) IC50 (µM) |
| α-Amylase Inhibition | Indole-3-acetamide Derivatives | 1.09 ± 0.11 to 2.84 ± 0.1 nih.govacs.org | 0.92 ± 0.40 acs.org |
Antimalarial Research Pathways
The search for novel antimalarial drugs has identified the Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4) as a promising target. nih.gov This protein functions as a sodium efflux pump in the parasite, maintaining the low cytosolic sodium ion concentration essential for its survival. nih.gov Inhibition of PfATP4 leads to a rapid influx of sodium ions, triggering processes that result in the parasite's death. nih.gov A significant advantage of targeting PfATP4 is its absence in mammals, which presents a favorable profile for drug development. nih.govacs.org
Research has uncovered that N-acetamide indole derivatives are a class of compounds with the potential to inhibit PfATP4. acs.orgnih.gov A screening of the Janssen Jumpstarter library against Plasmodium falciparum identified the N-acetamide indole chemotype as a hit class for antimalarial activity. nih.gov Subsequent optimization of this chemical structure led to the development of analogs with potent activity against the asexual stage of the parasite and high metabolic stability. nih.gov Resistance selection studies and whole-genome sequencing confirmed that these N-acetamide indole analogs target PfATP4. acs.orgnih.gov This was validated by demonstrating that the compounds had reduced potency against parasite strains with mutations in the PfATP4 gene. acs.orgnih.gov
Furthermore, phenotypic screening has identified related indole-based series within a shared α-azacyclic acetamide core that also exhibit fast-killing activity against asexual blood-stage P. falciparum. biorxiv.org These compounds were shown to disrupt the parasite's intracellular pH and sodium regulation in a manner similar to known PfATP4 inhibitors, further solidifying this protein as the target. biorxiv.org
Table 1: Research on Indole Acetamide Derivatives as PfATP4 Inhibitors
| Study Focus | Compound Class | Key Findings | Citations |
|---|---|---|---|
| Target Validation | Spiroindolones, pyrazoleamides, etc. | PfATP4 is a validated, parasite-specific Na+ pump crucial for survival. | nih.gov |
| Hit Discovery | N-acetamide indoles | Identified from a library screen as a novel antimalarial scaffold. | nih.gov |
| Lead Optimization | N-acetamide indoles | Analogs show potent asexual stage activity and target PfATP4. | acs.orgnih.gov |
Anticonvulsant and Antidepressant Research Pathways
The indole nucleus is a common scaffold in neuropharmacology, and various indole acetamide derivatives have been investigated for their potential central nervous system activity. Research has explored the anticonvulsant and antidepressant properties of these compounds.
Studies on different classes of acetamide derivatives have shown anticonvulsant activity in animal models. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated, with some showing efficacy exclusively in the maximal electroshock (MES) seizure model. nih.gov Similarly, research on alpha-heterocyclic alpha-acetamido-N-benzylacetamides revealed that certain analogs provided excellent protection against MES-induced seizures in mice. nih.gov Other investigations into pyrrolidine-2,5-dione derivatives containing an acetamide fragment also found that some compounds possessed anticonvulsant activity. mdpi.com
In the context of antidepressant research, indole derivatives have been a subject of interest due to their structural similarity to neurotransmitters like serotonin. frontiersin.org Studies on indole alkylamines demonstrated antidepressant characteristics, suggesting a potential mechanism of action involving monoamine oxidase (MAO) inhibition. nih.gov More directly, indole-3-acetic acid (IAA), a related indole compound, has been shown to produce anti-depressive effects in animal models of chronic stress. nih.gov This effect was associated with the modulation of the serotonin pathway in both the brain and the gut. nih.gov The potential of indole alkaloids from plant sources continues to be explored as lead structures for the development of new antidepressant drugs. frontiersin.org
Table 2: Neurological Research on Indole Acetamide Derivatives
| Research Area | Compound Class | Key Findings | Citations |
|---|---|---|---|
| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Activity observed in the maximal electroshock (MES) seizure model. | nih.gov |
| Anticonvulsant | alpha-heterocyclic alpha-acetamido-N-benzylacetamides | Excellent protection against MES-induced seizures reported for specific analogs. | nih.gov |
| Antidepressant | Indole alkylamines | Antagonism of reserpine-induced effects suggests potential MAO inhibition. | nih.gov |
Plant Growth Regulation Research Pathways
In the realm of plant biology, the indole acetamide structure is significant as a direct precursor to the principal plant auxin, Indole-3-acetic acid (IAA). researchgate.netnih.gov Many bacteria and some plants utilize a biosynthetic route known as the indole-3-acetamide (IAM) pathway. researchgate.net In this two-step process, the amino acid tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. researchgate.net Subsequently, an amidase or hydrolase enzyme specifically hydrolyzes IAM to produce the active phytohormone, IAA. researchgate.netmdpi.com The existence of this pathway highlights indole-3-acetamide as a key intermediate in the production of a crucial molecule for plant development. researchgate.net
The role of auxin, and by extension its precursors like indole acetamides, extends beyond development into the realm of plant-microbe interactions and immunity. Research has revealed a sophisticated feedback loop between auxin-secreting bacteria and the plant's immune system. nih.gov The colonization of plant roots by beneficial bacteria can trigger a localized plant immune response. nih.gov This response, in turn, can stimulate the bacteria to increase their production of auxin. nih.gov The resulting higher levels of auxin not only promote bacterial survival and more efficient root colonization but also help the plant by inhibiting fungal infections, thereby promoting plant health. nih.gov This demonstrates that IAA synthesized from precursors like indole-3-acetamide is a key signaling molecule that mediates the complex relationship between plants and beneficial rhizobacteria, linking plant immunity to growth promotion. nih.gov
Structure Activity Relationship Sar Studies of 2 6 Amino 1h Indol 1 Yl Acetamide Derivatives
Impact of Substitutions on the Indole (B1671886) Nucleus on Biological Activity
The indole core offers several positions for substitution, and modifications at these sites can dramatically alter the biological profile of 2-(6-amino-1H-indol-1-yl)acetamide derivatives. Research has shown that the type and position of the substituent on the benzene (B151609) portion of the indole ring are critical determinants of activity.
For instance, in a series of indole-3-acetamide (B105759) derivatives studied for α-amylase inhibition, substitutions on the phenyl ring attached to the acetamide (B32628) nitrogen significantly influenced activity. nih.gov Halogen substitutions proved particularly noteworthy. A para-chloro substituted compound (IC₅₀ = 1.76 µM) was the second most active in the series, while a meta-iodo group (IC₅₀ = 2.28 µM) was less active than its para-iodo counterpart (IC₅₀ = 2.14 µM). nih.gov The introduction of a methyl group alongside a chloro substituent was found to decrease activity, suggesting that both electronic effects and the position of the substituent are key factors. nih.gov
In another context, modifications to the indole core of cysmethynil, an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), aimed to improve its drug-like properties. researchgate.net Replacing the m-tolyl group at position 5 of the indole ring with fluorine was identified as a key modification that, in combination with other changes, led to analogues with improved activity in both Icmt inhibition and cell growth inhibition. researchgate.net This highlights that even subtle changes, like the introduction of a halogen, can have a profound impact on biological outcomes.
Furthermore, studies on 5-HT(1D) agonists based on a dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine scaffold revealed that substitutions at the C6 position of the indole were pivotal. nih.gov This work led to the identification of a tetrahydro-thiopyran-4-ol substituted derivative as a potent and selective agonist, underscoring the importance of exploring diverse and complex substituents on the indole nucleus to achieve desired pharmacological profiles. nih.gov
Table 1: Impact of Phenyl Ring Substitution on α-Amylase Inhibitory Activity of Indole-3-acetamide Derivatives nih.gov
| Compound | Substituent | Position | IC₅₀ (µM) |
|---|---|---|---|
| 21 | Chloro | para | 1.76 ± 0.2 |
| 20 | Iodo | para | 2.14 ± 0.08 |
| 19 | Iodo | meta | 2.28 ± 0.08 |
| 22 | Chloro, Methyl | - | 2.33 ± 0.09 |
Influence of the Acetamide Moiety and its Substituents on Biological Activity
The acetamide moiety, -CH₂C(=O)NH₂, of the parent compound serves as a critical linker and a site for hydrogen bonding interactions with biological targets. Modifications to this group, including the amide nitrogen and the adjacent methylene (B1212753) bridge, are a key strategy in SAR studies.
The nitrogen atom of the acetamide group is often crucial for forming hydrogen bonds within the active sites of enzymes like COX-II. archivepp.com In various heterocyclic acetamide derivatives, this interaction is a recurring theme for potent inhibition. archivepp.com The nature of the substituent on this amide nitrogen can fine-tune activity. For example, in the development of heme oxygenase-1 (HO-1) inhibitors, it was found that the enzyme tolerates smaller substituents, like a methyl group, on the amide nitrogen better than bulkier groups. nih.gov
Conversely, in the development of inhibitors for isoprenylcysteine carboxyl methyltransferase (Icmt), replacing the acetamide side chain with tertiary amino groups led to analogues with significantly greater antiproliferative activity. researchgate.net This suggests that for certain targets, moving away from the classic acetamide structure to a bioisosteric replacement can be a fruitful optimization strategy.
The length and nature of the linker are also important. Elongating the chain connecting to the indole and inverting the amide bond were explored in HO-1 inhibitors, confirming that the enzyme's binding pocket has specific spatial requirements. nih.gov The N-acetyl derivative in this modified series was almost inactive, reinforcing that the acetamide substructure is a sensitive region for modification. nih.gov Azaindole derivatives, which are bioisosteres of indoles, have also been extensively studied as kinase inhibitors, where the nitrogen atoms in the ring system and the side chain amides play a crucial role in forming hydrogen bonds in the ATP-binding site. nih.gov
Table 2: Effect of Acetamide Moiety Modification on Biological Target
| Scaffold | Modification | Target Enzyme | Observation | Reference |
|---|---|---|---|---|
| Indole Acetamide | Replacement with tertiary amino groups | Icmt | Enhanced antiproliferative activity | researchgate.net |
| Imidazole Acetamide | N-benzyl substitution | HO-1 | Activity comparable to hit compound | nih.gov |
| Imidazole Acetamide | N-acetyl substitution (with elongated chain) | HO-1 | Almost inactive | nih.gov |
| Thiazole Acetamide | Amide nitrogen | COX-II | Forms hydrogen bond with Trp 387 and Ser 353 | archivepp.com |
Regioselectivity and Stereochemistry in Relation to Pharmacological Profiles
The specific placement of substituents (regioselectivity) and their three-dimensional arrangement (stereochemistry) are fundamental aspects of SAR that dictate the pharmacological profile of indole acetamide derivatives. The orientation of functional groups determines how a molecule fits into a binding site and interacts with key residues.
Regioselectivity is clearly demonstrated in studies of halogen-substituted indole-3-acetamides, where the position of the substituent on an attached phenyl ring significantly alters biological activity. nih.gov For instance, a para-substituted iodo compound was found to be more active as an α-amylase inhibitor than its meta-substituted counterpart, indicating a specific spatial requirement in the enzyme's active site. nih.gov
Stereochemistry plays a vital role when chiral centers are present in the molecule. Although the parent compound this compound is achiral, the introduction of substituted or cyclic groups on the acetamide or indole moieties can create stereocenters. The biological activity of the resulting enantiomers or diastereomers often differs significantly. For example, in the development of peptidomimetic inhibitors of Protein N-Terminal Methyltransferase 1 (NTMT1), the spatial arrangement of moieties designed to mimic amino acids is essential for binding. mdpi.com The precise 3D conformation allows the inhibitor to fit into the enzyme's active site and form the necessary interactions. mdpi.com
While direct stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles are broadly applicable. The rigid, planar structure of the indole ring provides a well-defined anchor, and the orientation of the acetamide side chain relative to this ring system is critical. The attachment of the acetamide group at the N1 position of the indole is a key regiochemical feature that distinguishes this class of compounds from, for example, indole-3-acetic acid derivatives, which have a different spatial vector for the side chain and thus interact with different biological targets. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity
The primary goal of SAR studies is to guide the rational design of molecules with improved potency and selectivity. Optimization strategies for this compound derivatives often involve a multi-pronged approach based on initial screening hits and subsequent iterative modifications.
One common strategy is to enhance target engagement by introducing groups that can form additional favorable interactions. In the development of peptidomimetic NTMT1 inhibitors, researchers hypothesized that introducing hydrophobic groups could improve cellular potency. mdpi.com This led to the discovery of a new inhibitor with significantly improved cellular activity and high selectivity against other methyltransferases. mdpi.com
Another key strategy involves modifying the core scaffold to improve "drug-like" properties while retaining or enhancing potency. For Icmt inhibitors, this involved replacing parts of the parent molecule, cysmethynil, such as substituting the acetamide side chain with tertiary amino groups and replacing a tolyl group with fluorine, which resulted in analogs with greater antiproliferative activity. researchgate.net
For N-acetamide indoles developed as antimalarials targeting PfATP4, an initial library screen identified a hit class which was then systematically modified to define the SAR. nih.gov This process culminated in an optimized analog with potent activity and high metabolic stability. nih.gov Similarly, for 5-HT(1D) agonists, SAR investigations focusing on the 6-position of the indole ring led to a derivative with high potency and good selectivity over other serotonin (B10506) receptor subtypes. nih.gov
The combination of structural modifications is also a powerful tool. In the case of α-amylase inhibitors, SAR studies revealed that while certain halogen substitutions were beneficial, combining them with other groups, such as methyl, could be detrimental. nih.gov This demonstrates that optimization is not always additive and requires careful consideration of the interplay between different parts of the molecule.
Table 3: Examples of Optimization Strategies
| Initial Compound Class | Optimization Strategy | Result | Target/Application | Reference |
|---|---|---|---|---|
| Peptidomimetic NTMT1 Inhibitors | Introduction of hydrophobic groups | Enhanced cellular potency and selectivity | NTMT1 Inhibition | mdpi.com |
| Cysmethynil (Icmt Inhibitor) | Replacement of acetamide and tolyl groups | Improved antiproliferative activity | Icmt Inhibition | researchgate.net |
| N-acetamide indoles | Systematic SAR exploration of hit class | Optimized analog with potent activity and metabolic stability | Antimalarial (PfATP4) | nih.gov |
| Indole-3-acetamides | Varied halogen and alkyl substitutions | Identification of potent and selective inhibitors | α-Amylase Inhibition | nih.gov |
Molecular Mechanisms of Action and Target Identification
Receptor Binding and Ligand-Protein Interactions (e.g., Serotonin (B10506) Receptors, Enzyme Active Sites)
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological receptors. Its structural resemblance to the neurotransmitter serotonin allows many indole derivatives to act as ligands for serotonin (5-HT) receptors. nih.gov These receptors are involved in a multitude of physiological and neuropsychological processes, and targeting them is a key strategy for treating psychiatric and neurological disorders. nih.gov
Derivatives featuring the indole core have been investigated as ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6. nih.govnih.govmdpi.com For instance, certain 1-(phenylsulfonyl)-1H-indole derivatives have been identified as potent 5-HT6 receptor antagonists. mdpi.com The binding of these ligands is typically anchored by conserved interactions, such as a salt bridge with an aspartate residue (Asp3.32) and π-stacking with phenylalanine residues within the receptor's binding pocket. mdpi.com
Beyond neurotransmitter receptors, the indole acetamide (B32628) framework can engage in specific ligand-protein interactions within enzyme active sites. The versatility of this scaffold allows it to fit into hydrophobic pockets and form hydrogen bonds with key amino acid residues. Molecular docking studies of various acetamide compounds have shown interactions with residues such as serine, which can act as a hydrogen bond donor, while non-polar amino acids engage in hydrophobic and van der Waals interactions. ajol.info In one study, an indole-based covalent inhibitor was shown to bind to the KRASG12C protein, where the indole core engages in van der Waals interactions with arginine (R68) and the amide carbonyl forms hydrogen bonds with tyrosine (Y96) and a conserved water molecule. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and subsequent modulation of protein function.
Interference with Cellular Processes (e.g., Transcription, Cell Division, Apoptosis)
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. mdpi.com Indole-based compounds have been shown to interfere with this process, primarily by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program.
Studies on structurally related compounds, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, have demonstrated the induction of apoptosis through the dose-dependent activation of caspase-3 and caspase-8. mdpi.com Similarly, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were found to significantly increase the levels of caspase-3 protein in pancreatic cancer cells, indicating their role as apoptosis inducers. nih.gov The activation of caspase-3 is a critical step in the apoptotic cascade, as it cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov Long-chain amino alcohols and diamines have also been shown to induce apoptosis through a pathway that involves the disruption of the mitochondrial transmembrane potential and subsequent caspase-3 activation. researchgate.net
While the induction of apoptosis is a well-documented mechanism for many indole derivatives, direct evidence detailing the specific effects of 2-(6-Amino-1H-indol-1-YL)acetamide on other cellular processes like transcription and cell division is less prevalent in the current literature. However, by triggering apoptosis, these compounds can effectively halt uncontrolled cell proliferation, which is intrinsically linked to cell division.
Enzymatic Inhibition and Modulation (e.g., Hyaluronidase, α-Amylase, COX-2, Bcl-2, Mcl-1)
The ability to selectively inhibit or modulate the activity of specific enzymes is a cornerstone of modern drug discovery. The indole acetamide scaffold has been identified as a versatile framework for designing inhibitors of various enzymes implicated in disease.
Hyaluronidase: Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the extracellular matrix. nih.govmdpi.com The inhibition of hyaluronidase is a therapeutic target in several conditions, including skin aging and cancer. nih.govresearchgate.net Studies have shown that indole derivatives, particularly indole-2- and 3-carboxamides, can act as hyaluronidase inhibitors. researchgate.netnih.gov The introduction of specific substituents, such as a p-fluoro benzyl ring on the indole nitrogen, has been found to have a positive effect on the inhibitory activity of these compounds. researchgate.netnih.gov
α-Amylase: Pancreatic α-amylase is a key enzyme in carbohydrate digestion, and its inhibition is an established strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.net A number of indole-3-acetamide (B105759) derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, with many displaying potent inhibition. semanticscholar.orgresearchgate.net The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring of the acetamide moiety. acs.org
Table 1: α-Amylase Inhibitory Activity of Selected Indole-3-acetamide Derivatives
| Compound | Structure | IC₅₀ (µM) |
|---|---|---|
| 15 | 2-(1H-indol-3-yl)-N-(4-chloro-2-methylphenyl)acetamide | 1.09 ± 0.11 |
| Acarbose (Standard) | - | 0.92 ± 0.4 |
| 1-24 (Range) | 2-(1H-indol-3-yl)-N-phenylacetamide derivatives | 1.09 - 2.84 |
This table presents data for compounds structurally related to this compound, demonstrating the potential of the indole acetamide scaffold for α-amylase inhibition. Data sourced from semanticscholar.orgresearchgate.net.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and plays a crucial role in the synthesis of prostaglandins. scbt.com Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. scbt.comnih.gov The indole scaffold is present in several known COX inhibitors, including the non-selective NSAID Indomethacin. researchgate.net Novel quinazolinones conjugated with an indole acetamide moiety have been designed as selective COX-2 inhibitors, demonstrating the utility of this chemical framework in targeting the enzyme. researchgate.net
Bcl-2 Family Proteins (Bcl-2, Mcl-1): The B-cell lymphoma-2 (Bcl-2) family of proteins includes key regulators of the intrinsic apoptotic pathway. nih.gov Anti-apoptotic members like Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1) are often overexpressed in cancer cells, promoting survival and conferring drug resistance. nih.govmdpi.com Small molecules that inhibit these proteins, known as BH3 mimetics, can restore the apoptotic process. nih.gov The indole core is a feature of several developmental inhibitors of Bcl-2 and Mcl-1. nih.gov For instance, Obatoclax is an indole-based Bcl-2 inhibitor. nih.gov Furthermore, novel Mcl-1 inhibitors based on a 1H-indole-2-carboxylic acid scaffold have been designed to bind to the BH3 binding groove of the protein, inducing apoptosis in leukemia cells. nih.gov These inhibitors often work by mimicking the BH3 domain of pro-apoptotic proteins, disrupting the interaction between pro- and anti-apoptotic Bcl-2 family members. nih.gov
Epigenetic Modulation Mechanisms
Epigenetic modulation refers to changes in gene expression that occur without altering the underlying DNA sequence. These mechanisms, including DNA methylation, histone modification, and non-coding RNA regulation, are critical in both normal development and disease. While the indole nucleus is a common feature in various biologically active compounds, including some that interact with histone deacetylases (HDACs), specific research detailing the epigenetic modulation mechanisms of this compound or closely related indole acetamide derivatives is not extensively covered in the available scientific literature. Further investigation is required to determine if this class of compounds directly engages with the enzymatic machinery of the epigenome.
Signaling Pathway Alterations (e.g., EGFR, p53-MDM2, NF-κB)
Cellular signaling pathways are complex networks that govern cellular responses to external and internal stimuli. The dysregulation of these pathways is a common driver of diseases like cancer. Indole-based compounds have been shown to modulate several critical signaling pathways.
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is crucial for cell proliferation and survival, and its overactivation is implicated in numerous cancers. A recent study identified 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides as potent inhibitors of both wild-type EGFR and its T790M mutant, which is associated with drug resistance. nih.gov Molecular docking studies suggest that these compounds fit within the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. nih.gov
p53-MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. nih.gov Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. nih.gov Inhibiting the p53-MDM2 interaction is a promising strategy for cancer therapy. Small molecules, including a series of indolyl hydantoin compounds, have been identified as potent dual inhibitors of both MDM2 and its homolog MDMX. nih.gov These inhibitors bind to the p53-binding pocket on MDM2 and MDMX, preventing them from inhibiting p53. nih.gov This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.govnih.gov Constitutive activation of NF-κB is linked to the development and progression of many cancers and inflammatory diseases. nih.gov The pathway's activation leads to the transcription of numerous pro-inflammatory and pro-survival genes. mdpi.com While various natural and synthetic compounds are known to inhibit the NF-κB pathway, specific studies detailing the direct effects of this compound on this signaling cascade are not prominent in the reviewed literature. Given the pathway's importance, this represents an area for future investigation. mdpi.com
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(6-Amino-1H-indol-1-YL)acetamide and its derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key molecular interactions that govern binding affinity.
For instance, studies on similar indole (B1671886) acetamide (B32628) derivatives have explored their binding modes against enzymes like α-amylase. nih.gov These simulations help in visualizing how the ligand fits into the active site of the protein and which amino acid residues are crucial for the interaction. nih.gov Key interactions often observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the docking of indole-3-acetamide (B105759) derivatives with α-amylase (PDB ID: 1HNY), interactions with residues such as Leu165, Ala198, His201, and Asp300 have been noted. nih.gov
Similarly, docking studies of acetamide derivatives have been performed against targets like DNA gyrase (PDB: 3G75), which is crucial for combating antimicrobial resistance. nih.gov Such studies provide insights into the binding affinity and the specific interactions that could be optimized to enhance inhibitory activity. nih.gov In the case of indole-based compounds targeting Bcl-2, docking helps in understanding how these molecules bind to the protein and disrupt its anti-apoptotic function. nih.gov
Interactive Table: Molecular Docking Targets for Indole Acetamide Derivatives
| Target Protein | PDB ID | Therapeutic Area | Key Interacting Residues (Example) |
|---|---|---|---|
| α-Amylase | 1HNY | Antihyperglycemic | Leu165, Ala198, His201, Asp300 nih.gov |
| DNA Gyrase | 3G75 | Antimicrobial | Not specified nih.gov |
| Bcl-2 | Not specified | Anticancer | Not specified nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | 6V6L | Diabetes Mellitus | Val135 researchgate.net |
Molecular Dynamics Simulations to Elucidate Complex Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and any conformational changes that occur over time. MD simulations have been utilized to study acetamide and acetic acid derivatives targeting the Hemoglobin A (HbA) protein in the context of sickle cell disease. researchgate.net These simulations provide crucial information on the stability of the ligand-protein complex, which is essential for the development of effective therapeutic agents. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and other molecular properties of compounds like this compound. DFT studies on acetamide derivatives have been used to calculate quantum chemical parameters such as ionization energy, electron affinity, and hardness, which are related to the molecule's electronic structure. nih.gov
These calculations can also elucidate local molecular properties and reactivity through concepts like Fukui functions. nih.gov For example, DFT has been used to study the local reactivity of acetamide derivatives as potential anti-HIV drugs, revealing that bond formation with biological molecules like tyrosine primarily occurs through nitrogen atoms. nih.gov Furthermore, DFT can be employed to analyze the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the regions of the molecule most likely to participate in chemical reactions. researchgate.net
Interactive Table: Quantum Chemical Parameters from DFT Studies of Acetamide Derivatives. nih.gov
| Parameter | Description |
|---|---|
| Ionization Energy | The energy required to remove an electron from a molecule. |
| Electron Affinity | The energy released when an electron is added to a molecule. |
| Gap Energy | The energy difference between the HOMO and LUMO. |
| Hardness | A measure of the molecule's resistance to change in its electron distribution. |
| Dipole Moment | A measure of the polarity of the molecule. |
| Molecular Volume | The volume occupied by the molecule. |
| Molecular Surface Area | The surface area of the molecule. |
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based drug design strategies have been applied to indole acetamide derivatives to develop new therapeutic agents.
Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target. alliedacademies.org Molecular docking, as discussed earlier, is a cornerstone of SBDD. By understanding the geometry and properties of the target's binding site, novel ligands can be designed to fit and interact optimally. This approach has been used for designing potential inhibitors of targets like GSK-3β and Cancer Osaka Thyroid (COT) kinase. researchgate.netalliedacademies.org
Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This approach utilizes the information from a set of known active molecules (ligands) to develop a pharmacophore model. This model defines the essential structural features required for biological activity. Although specific LBDD studies on this compound are not detailed in the provided context, the general principles of LBDD are widely applied in the design of novel indole-based compounds. nih.gov
The design of novel indole-based Bcl-2 inhibitors, for instance, was inspired by the existing inhibitor Obatoclax, demonstrating a ligand-based approach to scaffold hopping and optimization. nih.gov
In Silico Prediction of Pharmacological Profiles
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. For various indole derivatives, ADMET prediction has been performed to assess their drug-likeness. researchgate.netalliedacademies.orgnih.gov
These predictions often involve evaluating parameters such as:
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. alliedacademies.org
Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound crossing into the central nervous system. alliedacademies.org
Ames Test: Predicts the mutagenic potential of a compound. alliedacademies.org
Carcinogenicity: Assesses the potential to cause cancer. alliedacademies.org
LD50: Predicts the median lethal dose. alliedacademies.org
For example, in silico ADMET studies on indole derivatives targeting GSK-3β were conducted using servers like PreADMET to ensure they align with criteria like Lipinski's Rule of Five for drug-likeness. researchgate.net Similarly, ADMET predictions for potential COT kinase inhibitors showed that the compounds were within permissible bounds for these properties. researchgate.net These computational assessments are crucial for prioritizing compounds for further experimental evaluation. researchgate.netnih.gov
Future Directions in Academic Research of 2 6 Amino 1h Indol 1 Yl Acetamide
Exploration of Novel Synthetic Routes and Green Chemistry Applications
The future of academic research concerning 2-(6-amino-1H-indol-1-yl)acetamide will likely focus on developing more efficient, sustainable, and environmentally benign synthetic methodologies. Current synthetic strategies for indole (B1671886) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research is anticipated to pivot towards green chemistry principles to address these limitations.
One promising avenue is the application of enzymatic catalysis. Enzymes, such as flavin-dependent halogenases, offer high regio- and substrate-selectivity under mild reaction conditions, including neutral pH and ambient temperatures. wikipedia.org Researchers are exploring directed evolution and site-directed mutagenesis to engineer enzymes like tryptophan halogenases with expanded substrate scopes, which could potentially be adapted for the specific synthesis or modification of this compound and its precursors. wikipedia.org This approach could significantly reduce the reliance on traditional chemical catalysts and protecting group strategies.
Furthermore, the development of novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, for key bond-forming reactions in the indole scaffold synthesis is another critical research area. The goal is to enhance atom economy, reduce energy consumption, and utilize safer solvents, thereby aligning the synthesis of this important chemical scaffold with the principles of sustainable chemistry.
Diversification of Chemical Structure for Enhanced Biological Efficacy
A significant thrust in the future research of this compound will be the systematic diversification of its chemical structure to enhance its biological efficacy. The indole nucleus is a privileged scaffold in medicinal chemistry, and strategic modifications can unlock new or improved therapeutic activities. Research has demonstrated that creating hybrid molecules by combining the indole core with other pharmacologically active heterocycles can lead to compounds with substantially improved biological profiles. nih.gov
Future efforts will likely involve:
Hybridization with other Heterocycles: Following successful strategies with related compounds, researchers may create hybrid molecules incorporating moieties like pyrazoline, tetrazole, or acrylonitrile (B1666552) with the this compound backbone. nih.govmdpi.comrsc.org For instance, indolyl-dihydropyrazole derivatives have shown promise as anticancer agents, suggesting a similar approach could be beneficial. nih.gov
Substitution at the Indole Ring: Modifications at various positions of the indole ring, such as N-alkylation or substitution on the benzene (B151609) portion, can significantly influence activity. Studies on indole-acrylonitrile derivatives have shown that the introduction of an N-methyl group on the indole ring can optimize anticancer properties. mdpi.com
Modification of the Acetamide (B32628) Side Chain: The acetamide group at the 1-position offers a prime location for structural variation. Altering its length, rigidity, or replacing it with other functional groups could modulate pharmacokinetic properties and target-binding interactions.
This diversification aims to generate libraries of novel analogues for screening against various biological targets, with the ultimate goal of identifying candidates with superior potency, selectivity, and drug-like properties.
Table 1: Examples of Structural Diversification Strategies for Indole Derivatives
| Modification Strategy | Example Moiety Added | Observed Biological Effect | Reference |
| Hybridization | Pyrazoline | Enhanced anticancer activity | nih.gov |
| Hybridization | Tetrazole | Significant anti-proliferative activity against breast cancer cells | rsc.org |
| Hybridization | Acrylonitrile | Potent growth inhibition against various tumor cell lines | mdpi.com |
| Substitution | N-methyl group on indole | Optimized anticancer properties | mdpi.com |
| Substitution | Hydroxy phenyl on pyrazoline | Potent anticancer activity | nih.gov |
Identification of New Biological Targets and Pathways
While the full biological profile of this compound is still under investigation, future research will focus on identifying and validating its specific molecular targets and the cellular pathways it modulates. The indole scaffold is known to interact with a wide array of biological targets, providing a roadmap for future studies. nih.govmdpi.com
Potential targets for investigation, based on studies of similar indole derivatives, include:
Aryl Hydrocarbon Receptor (AhR): Indole derivatives are known to interact with AhR, a ligand-activated transcription factor involved in cellular processes relevant to cancer. nih.gov Investigating the interaction of this compound with AhR could reveal potential applications in oncology.
Protein Kinases: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are established targets for cancer therapy. Given that other indole compounds inhibit CDKs, this represents a key area of inquiry. nih.gov
Epigenetic Targets: Histone deacetylases (HDACs) are another important class of cancer targets. The approved drug panobinostat (B1684620) is an indole derivative, highlighting the potential for new indole compounds to act as HDAC inhibitors. mdpi.com
DNA Topoisomerases: Some indole derivatives have been identified as inhibitors of DNA topoisomerase II, an enzyme essential for DNA replication and a target for anticancer drugs. mdpi.com
Bacterial Proteins: For antimicrobial research, proteins such as filamentous temperature-sensitive protein Z (FtsZ), which is involved in bacterial cell division, and various efflux pumps are potential targets for new indole-based agents. mdpi.com
Future research will employ target identification techniques like affinity chromatography, proteomics, and genetic screening to uncover the specific binding partners of this compound and its more potent future analogues.
Development of Advanced In Vitro Biological Assays for Mechanistic Elucidation
To thoroughly understand the biological effects of this compound and its derivatives, future academic research will rely on the development and application of a suite of advanced in vitro biological assays. These assays are crucial for elucidating the mechanism of action, confirming target engagement, and quantifying biological activity.
The following types of assays will be central to these investigations:
Cell Viability and Proliferation Assays: The MTT assay is a standard method used to evaluate the cytotoxic and anti-proliferative effects of compounds on various cancer cell lines. nih.gov This will continue to be a primary screening tool.
Target-Binding Assays: To confirm direct interaction with putative targets, specific binding assays are essential. For example, a fluorescence polarization-based competitive binding assay has been effectively used to measure the binding affinity of indole-tetrazole derivatives to the estrogen receptor-alpha (ER-α). rsc.org Similar assays would need to be developed for other identified targets.
Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor (e.g., of a kinase or HDAC), specific enzymatic assays will be required to determine the inhibitory concentration (IC₅₀) and to study the kinetics of inhibition.
Western Blot Analysis: This technique is invaluable for probing the downstream effects of target modulation. For instance, it can confirm whether a compound reduces the expression level of its target protein, such as ER-α, within cells, thereby validating its mechanism. rsc.org
High-Content Screening (HCS): HCS platforms that combine automated microscopy with sophisticated image analysis can be used to assess multiple cellular parameters simultaneously (e.g., apoptosis, cell cycle arrest, changes in morphology), providing a deeper, more nuanced understanding of the compound's cellular effects.
Metabolite Profiling: Techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) can be used to determine the production and metabolism of indole derivatives in biological systems, such as cell cultures. nih.gov
Table 2: In Vitro Assays for Mechanistic Studies of Indole Derivatives
| Assay Type | Purpose | Example Application | Reference |
| MTT Assay | Measures cell viability and cytotoxicity | Evaluating anti-proliferative activity of indolyl dihydropyrazoles against cancer cell lines | nih.gov |
| Fluorescence Polarization | Quantifies binding affinity to a target protein | Assessing the binding of indole-tetrazoles to the Estrogen Receptor-α | rsc.org |
| Western Blot | Detects changes in protein expression levels | Confirming the reduction of ER-α protein in T-47D cells treated with an indole derivative | rsc.org |
| UPLC-MS | Detects and quantifies small molecules | Determining indole derivative concentrations in culture supernatants | nih.gov |
Application of Advanced Computational Methods for Predictive Modeling and Optimization
Computational chemistry and molecular modeling are indispensable tools that will accelerate future research on this compound. These methods allow for the rational design of new derivatives and provide predictive insights into their biological activities, saving significant time and resources compared to traditional trial-and-error synthesis and screening.
Key computational approaches to be applied include:
Molecular Docking: This technique is widely used to predict the binding pose and affinity of a ligand within the active site of a biological target. nih.govrsc.org It is a crucial first step for screening virtual libraries of derivatives against targets like AhR or ER-α and for prioritizing compounds for synthesis. nih.govrsc.org
Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new molecules with a higher probability of being active.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding interaction over time and to understand the conformational changes induced in the protein upon ligand binding. rsc.org
ADME/T Prediction: In silico models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (T), are critical for early-stage drug discovery. These models help in optimizing compounds to ensure they have favorable drug-like properties. mdpi.comrsc.org
Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of molecules, such as the HOMO-LUMO energy gap. rsc.org This information can provide insights into the reactivity and stability of the compounds, helping to establish their biological feasibility. rsc.org
By integrating these computational tools into the research workflow, scientists can more effectively navigate the chemical space around the this compound scaffold, leading to a more efficient optimization process and the faster identification of lead compounds.
Q & A
Q. Basic
- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–N at 1.376 Å) and angles (e.g., 124.87° for C–N–C) to confirm molecular geometry .
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions (e.g., indole proton signals at δ 7.2–7.8 ppm) .
- Infrared (IR) spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at 284.0716 for CHClNO analogs) .
How can researchers address discrepancies between computationally predicted molecular geometries and experimental crystallographic data for this compound?
Advanced
Discrepancies arise from approximations in computational models (e.g., gas-phase DFT vs. solid-state XRD). Mitigation strategies include:
- Validation : Compare B3LYP/6-31G(d)-optimized geometries with experimental XRD bond lengths and angles .
- Solvent effects : Incorporate solvent models (e.g., PCM) in DFT calculations to mimic experimental conditions .
- Conformational analysis : Use molecular dynamics to assess flexibility in solution vs. crystal packing .
What strategies are employed to evaluate the antioxidant or anticancer mechanisms of this compound derivatives?
Q. Advanced
- In vitro assays : DPPH radical scavenging for antioxidants; MTT assays for cytotoxicity against cancer cell lines .
- Molecular docking : Predict binding affinities to targets like tyrosine kinases or DNA topoisomerases .
- Pathway analysis : Western blotting to quantify apoptosis markers (e.g., caspase-3) or oxidative stress indicators (e.g., SOD activity) .
What are the critical safety considerations when handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
- Waste disposal : Follow institutional guidelines for organic solvents and amide-containing waste .
How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of indole-acetamide derivatives?
Q. Advanced
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., –Cl, –OCH) at the indole 5- or 6-positions to modulate electronic effects .
- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to assess binding interactions .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with activity .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Q. Basic
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate polar intermediates .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- HPLC : Reverse-phase C18 columns for analytical-scale purification .
How should researchers analyze contradictory bioactivity data across different studies involving this compound?
Q. Advanced
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-response curves : Compare IC values across studies to identify potency thresholds .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
